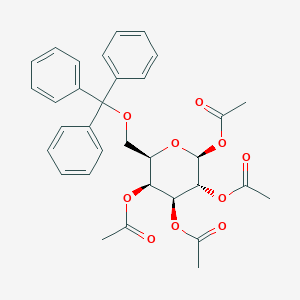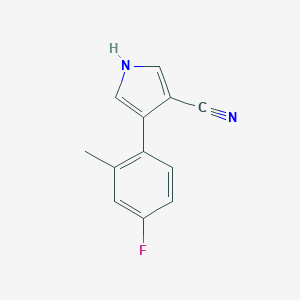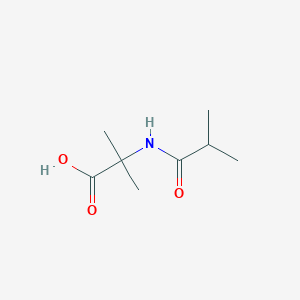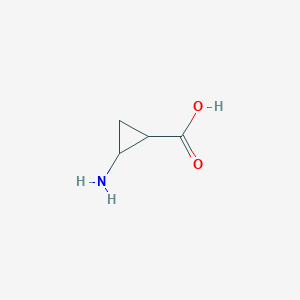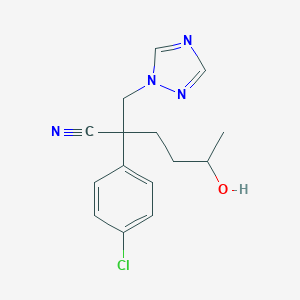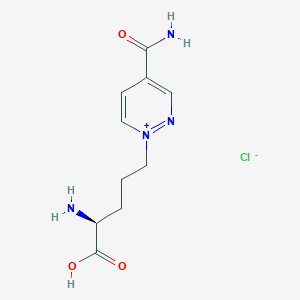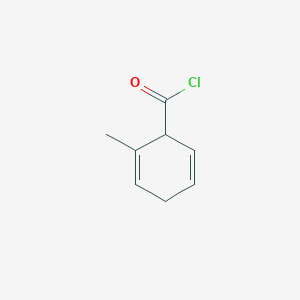
2-Methylcyclohexa-2,5-diene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylcyclohexa-2,5-diene-1-carbonyl chloride, also known as MCDCC, is a chemical compound that is widely used in scientific research. It is a highly reactive compound that is used in the synthesis of various organic compounds. MCDCC is a versatile reagent that can be used in a wide range of applications, including the synthesis of natural products, pharmaceuticals, and agrochemicals.
Wirkmechanismus
2-Methylcyclohexa-2,5-diene-1-carbonyl chloride is a highly reactive compound that can undergo various reactions, such as nucleophilic substitution, addition, and elimination reactions. The mechanism of action of 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride depends on the specific reaction that is taking place. For example, in the synthesis of natural products, 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride is used as a reagent to introduce a carbonyl group into the organic molecule.
Biochemical and Physiological Effects:
2-Methylcyclohexa-2,5-diene-1-carbonyl chloride is not used as a drug and therefore, there is no information available on its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride in lab experiments is its versatility. It can be used in a wide range of applications, making it a useful reagent for organic synthesis. However, 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride is highly reactive and requires careful handling. It is also a toxic and corrosive compound, which can pose a risk to researchers if not handled properly.
Zukünftige Richtungen
There are several future directions for the use of 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride in scientific research. One potential application is in the synthesis of new pharmaceuticals. 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride can be used to introduce specific functional groups into organic molecules, which can lead to the development of new drugs. Another potential application is in the synthesis of new agrochemicals. 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride can be used to synthesize compounds that have specific properties, such as insecticides or herbicides. Additionally, 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride can be used in the development of new materials, such as polymers or nanomaterials. Overall, 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride is a versatile reagent that has many potential applications in scientific research.
Synthesemethoden
2-Methylcyclohexa-2,5-diene-1-carbonyl chloride can be synthesized by the reaction of 2-methylcyclohexa-2,5-diene-1-carboxylic acid with thionyl chloride. The reaction produces 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride and sulfur dioxide gas. The reaction is highly exothermic and requires careful handling.
Wissenschaftliche Forschungsanwendungen
2-Methylcyclohexa-2,5-diene-1-carbonyl chloride is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of natural products, such as terpenes and steroids. 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride is also used in the synthesis of pharmaceuticals and agrochemicals. It is a versatile reagent that can be used in a wide range of applications.
Eigenschaften
CAS-Nummer |
123862-86-2 |
|---|---|
Produktname |
2-Methylcyclohexa-2,5-diene-1-carbonyl chloride |
Molekularformel |
C8H9ClO |
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
2-methylcyclohexa-2,5-diene-1-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c1-6-4-2-3-5-7(6)8(9)10/h3-5,7H,2H2,1H3 |
InChI-Schlüssel |
BKCQGKUEKTVRFI-UHFFFAOYSA-N |
SMILES |
CC1=CCC=CC1C(=O)Cl |
Kanonische SMILES |
CC1=CCC=CC1C(=O)Cl |
Synonyme |
2,5-Cyclohexadiene-1-carbonyl chloride, 2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



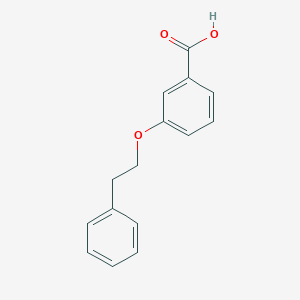
![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)
